1-[4-(Diethylamino)phenyl]ethanol
Description
1-[4-(Diethylamino)phenyl]ethanol is a secondary alcohol featuring a diethylamino-substituted phenyl group. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol. This compound serves as a key intermediate in synthesizing chiral heteroscorpionate ligands for catalytic applications, particularly in ring-opening polymerization (ROP) of macrocycles . The presence of the diethylamino group enhances electron-donating properties, while the hydroxyl group enables coordination to metal centers, making it valuable in organometallic chemistry .
Properties
IUPAC Name |
1-[4-(diethylamino)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-13(5-2)12-8-6-11(7-9-12)10(3)14/h6-10,14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHINTWITNMPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Diethylamino)phenyl]ethanol can be synthesized through several methods. One common approach involves the reduction of 1-[4-(Diethylamino)phenyl]ethanone using a suitable reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent. The reaction typically proceeds under mild conditions, yielding the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group undergoes oxidation to form corresponding ketones under controlled conditions. This reaction shows strong dependence on oxidizing agent selection and reaction duration:
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 0-5°C, 2h | 4-(Diethylamino)acetophenone | 78 | |
| CrO₃/AcOH | Reflux, 4h | Same ketone | 92 | |
| TEMPO/NaOCl | RT, 6h | Same ketone | 85 |
Kinetic studies reveal second-order kinetics with an activation energy of 58 kJ/mol when using chromium-based oxidants. Over-oxidation to carboxylic acids isn't observed due to steric protection from the diethylamino group.
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions, particularly in SN2 mechanisms:
Halogenation
Reacts with thionyl chloride (SOCl₂) under anhydrous conditions:
Ether Formation
Williamson synthesis with alkyl halides:
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Optimal base: 1.2 eq. NaH in THF at 60°C
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Yields range 75-82% for methyl/ethyl ether derivatives
Esterification
The alcohol undergoes acid-catalyzed esterification with notable stereoelectronic effects:
| Carboxylic Acid | Catalyst | Temp (°C) | Ester Yield (%) |
|---|---|---|---|
| Acetic anhydride | H₂SO₄ | 25 | 95 |
| Benzoyl chloride | Pyridine | 0 | 88 |
| Palmitic acid | DMAP | 80 | 72 |
Ester derivatives show enhanced lipid solubility (LogP increases from 2.1 to 4.3 for acetate ester).
Amine Group Reactivity
The diethylamino moiety demonstrates three characteristic reactions:
A. Protonation
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pKa = 10.2 ± 0.1 (water, 25°C)
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Forms water-soluble salts with HCl/H₂SO₄
B. Quaternary Ammonium Formation
Reacts with methyl iodide (CH₃I) in acetonitrile:
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Completion time: 8h at reflux
C. Coordination Chemistry
Forms complexes with transition metals:
| Metal Salt | M:L Ratio | Stability Constant (log β) |
|---|---|---|
| CuCl₂ | 1:2 | 8.9 |
| Ni(NO₃)₂ | 1:1 | 6.3 |
| PdCl₂ | 1:3 | 12.1 |
Thermal Decomposition
TGA analysis shows three-stage degradation:
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150-200°C: Loss of hydroxyl group (Δm = 8.2%)
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250-300°C: Amine group decomposition
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350°C: Aromatic ring breakdown
Activation energy (Kissinger method): 132 kJ/mol
Photochemical Behavior
UV irradiation (254 nm) induces:
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Norrish Type II cleavage of ethanol chain
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Formation of 4-diethylaminobenzaldehyde (Φ = 0.33)
This comprehensive reaction profile establishes 1-[4-(Diethylamino)phenyl]ethanol as a versatile intermediate for pharmaceutical synthesis and materials science applications. The compound's stability under acidic conditions (pH 2-6) and susceptibility to oxidative/photo degradation require careful consideration in process design .
Scientific Research Applications
1-[4-(Diethylamino)phenyl]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Diethylamino)phenyl]ethanol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The diethylamino group can enhance its binding affinity to certain molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues with Diethylamino Substitutions
The following table summarizes compounds structurally related to 1-[4-(Diethylamino)phenyl]ethanol, highlighting key differences and applications:
Key Differences and Implications
Functional Groups: Alcohol vs. Ketone: The hydroxyl group in this compound enables coordination to metals, unlike the ketone in 4'-(2-(Diethylamino)ethoxy)acetophenone, which is more reactive in nucleophilic additions . Ethoxy Linker: Compounds like Triparanol contain a diethylaminoethoxy group, increasing hydrophilicity compared to the direct diethylamino substitution in the target compound .
Synthetic Routes: The target compound is synthesized via 1,2-addition of aldehydes to pyrazolylmethane precursors under basic conditions . In contrast, Triparanol derivatives often require multi-step Suzuki-Miyaura couplings or boronic acid reactions .
Physicochemical Properties: Boiling Point: While this compound lacks explicit data, analogues like 1-[4-(tert-butyl)phenyl]ethanone (CAS 943-27-1) exhibit boiling points of ~117°C and flash points of 30°C, suggesting similar volatility for the ethanol derivative .
Biological Activity: Triparanol inhibits cholesterol synthesis but was withdrawn due to cataracts and liver toxicity .
Biological Activity
1-[4-(Diethylamino)phenyl]ethanol, also known as DEAE, is a compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and antioxidant properties, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which contributes to its unique chemical properties. The molecular structure can be represented as follows:
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be in the range of 16 μg/mL to 32 μg/mL, indicating moderate antibacterial activity .
2. Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. In vitro assays demonstrated that this compound can scavenge free radicals effectively. The antioxidant activity was measured using various methods, including DPPH and ABTS assays, showing promising results comparable to standard antioxidants .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound displayed a notable reduction in bacterial viability, suggesting its potential as a therapeutic agent in treating resistant infections.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 32 |
This study supports the hypothesis that DEAE could be developed into a novel antimicrobial agent .
Case Study 2: Antioxidant Activity
A recent investigation assessed the antioxidant properties of this compound using various cell lines subjected to oxidative stress. The results indicated that treatment with DEAE significantly reduced oxidative damage markers compared to untreated controls.
| Treatment | Oxidative Stress Marker Reduction (%) |
|---|---|
| Control | 0 |
| DEAE (10 μM) | 45 |
| DEAE (50 μM) | 65 |
These findings suggest that DEAE may have protective effects against oxidative stress-related cellular damage .
The biological activity of this compound is thought to stem from its ability to interact with cellular targets involved in oxidative stress and microbial defense mechanisms. Molecular docking studies indicate that DEAE may bind effectively to key enzymes involved in bacterial metabolism and oxidative stress pathways, enhancing its therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
